

# Core Photophysical Properties of ATTO 425

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## Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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**ATTO 425** is a hydrophilic dye that can be efficiently excited by light in the 405-455 nm range. [2][4] Its fluorescence lifetime is a critical parameter for applications such as Fluorescence Lifetime Imaging Microscopy (FLIM) and time-gated detection, which help to reduce background autofluorescence from biological samples.[5][6]

## Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of **ATTO 425** in an aqueous solution.

Parameter	Value	Reference
Fluorescence Lifetime ( $\tau$ )	3.6 ns	[1][3][4][7]
Excitation Maximum ( $\lambda_{exc}$ )	436 - 439 nm	[1][3][4][8][9]
Emission Maximum ( $\lambda_{em}$ )	484 - 485 nm	[1][3][8][9]
Molar Extinction Coefficient ( $\epsilon$ )	45,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][3][7][8]
Fluorescence Quantum Yield ( $\eta$ )	90%	[1][3][4][7]
General Lifetime Range for ATTO Dyes	0.6 - 4.1 ns	[5][6]

# Experimental Protocol: Measuring Fluorescence Lifetime

The fluorescence lifetime of **ATTO 425** is typically determined using Time-Correlated Single Photon Counting (TCSPC).<sup>[10][11][12]</sup> This technique measures the time delay between a pulsed laser excitation and the detection of the emitted photon from the fluorophore.

## Objective

To accurately measure the fluorescence decay and determine the fluorescence lifetime ( $\tau$ ) of **ATTO 425** in a given solvent (e.g., phosphate-buffered saline, pH 7.4).

## Materials and Equipment

- **ATTO 425** dye, dissolved in a suitable solvent (e.g., DMSO) for stock solution.
- Spectrophotometrically clean quartz cuvette.
- Pulsed light source with a high repetition rate (e.g., picosecond pulsed diode laser) with an excitation wavelength close to the absorption maximum of **ATTO 425** (e.g., 440 nm).
- High-speed, sensitive photon detector, such as a Single-Photon Avalanche Diode (SPAD) or a Photomultiplier Tube (PMT).<sup>[13]</sup>
- TCSPC electronics module for timing and data acquisition.
- Monochromator or bandpass filters to selectively collect the fluorescence emission.<sup>[13]</sup>
- Data analysis software capable of deconvolution and exponential decay fitting.

## Methodology

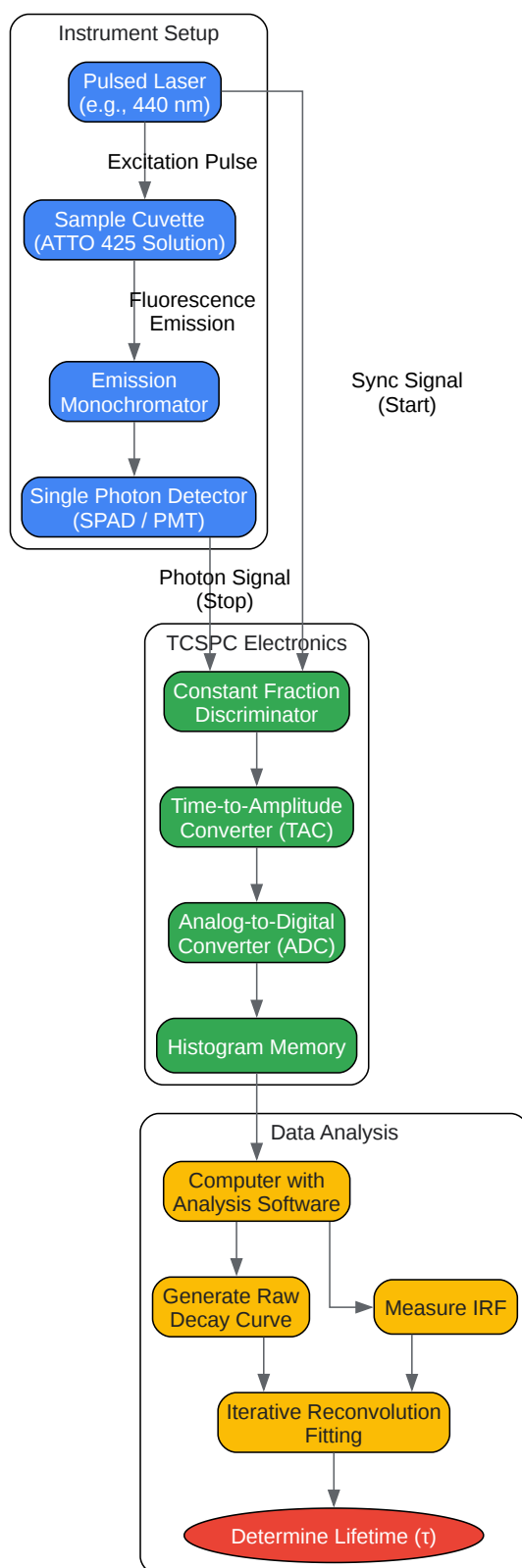
- Sample Preparation:
  - Prepare a dilute solution of **ATTO 425** in the desired buffer. The concentration should be low enough to avoid inner filter effects and self-quenching, typically resulting in an absorbance of  $< 0.1$  at the excitation wavelength.<sup>[14]</sup>

- Prepare a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles or Ludox) to measure the Instrument Response Function (IRF). The IRF reflects the time distribution of the excitation pulse.[\[11\]](#)
- Instrument Setup and Calibration:
  - Set the excitation wavelength of the pulsed laser to ~440 nm.
  - Position the cuvette with the scattering solution in the sample holder.
  - Set the emission monochromator to the excitation wavelength to collect the scattered light.
  - Acquire the IRF by collecting photon arrival times until a sufficient peak is obtained (typically several thousand counts in the peak channel).
- Fluorescence Decay Measurement:
  - Replace the scattering solution with the **ATTO 425** sample.
  - Adjust the emission monochromator to the peak emission wavelength of **ATTO 425** (~484 nm).
  - Collect the fluorescence decay data by recording the arrival times of single photons relative to the laser pulse. Continue acquisition until a smooth decay curve with a high number of counts in the peak channel is achieved.
- Data Analysis:
  - The recorded fluorescence decay is a convolution of the true fluorescence decay and the IRF.
  - Use data analysis software to perform an iterative reconvolution fit of the experimental decay data.
  - Fit the decay curve to a single or multi-exponential model. For **ATTO 425** in a homogenous environment, a single-exponential decay model is typically sufficient:  $I(t) = A * \exp(-t/\tau)$  Where  $I(t)$  is the intensity at time  $t$ ,  $A$  is the amplitude, and  $\tau$  is the fluorescence lifetime.

- The software will provide the calculated lifetime ( $\tau$ ) and a goodness-of-fit parameter (e.g.,  $\chi^2$ ), which should be close to 1.0 for a good fit.

## Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the Time-Correlated Single Photon Counting (TCSPC) experiment for determining the fluorescence lifetime of **ATTO 425**.



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Caption: Workflow for fluorescence lifetime measurement using TCSPC.

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- To cite this document: BenchChem. [Core Photophysical Properties of ATTO 425]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264053#lifetime-of-atto-425-fluorescence]

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